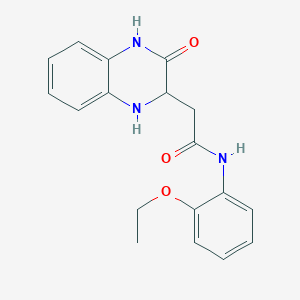

N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide and related compounds involves multi-step chemical reactions, starting from basic quinoxaline derivatives. A notable method involves the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, carried out at room temperature with quantitative yields (Taran et al., 2014). Another approach for creating structurally complex scaffolds includes Ugi four-component reactions followed by copper-catalyzed tandem reactions, providing rapid access to fused tricyclic structures (An et al., 2017).

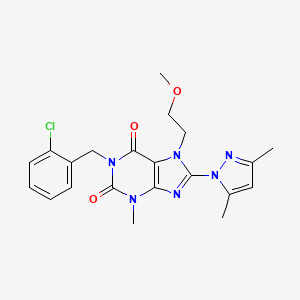

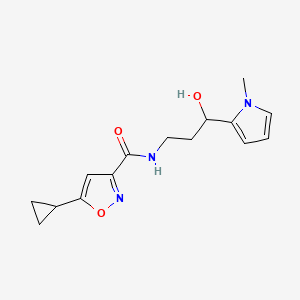

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been thoroughly studied, revealing intricate details about bond lengths, angles, and conformation. For instance, Wen et al. (2006) described the nearly planar conformation of related compounds, highlighting intramolecular hydrogen bonds that contribute to the molecule's overall planarity (Wen et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often leverage the unique reactivity of the quinoxaline moiety. For example, the presence of amino and oxo groups facilitates interactions with acids and bases, leading to various reaction pathways, such as the formation of co-crystals with specific acids or the protonation behavior in different solvents (Karmakar et al., 2008).

Applications De Recherche Scientifique

Molecular Structure and Coordination

Research has highlighted the unique spatial orientations of amide derivatives like "N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide" in anion coordination. Such studies have been pivotal in understanding the molecular interactions and the formation of complex structures through weak C–H⋯π and C–H⋯O interactions, which lead to diverse geometries and channel-like structures in crystal engineering (Kalita & Baruah, 2010)[https://consensus.app/papers/different-orientations-amide-derivatives-anion-kalita/628ea60f306f5837beeacb0154d5b406/?utm_source=chatgpt].

Antimicrobial and Antiprotozoal Activities

A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides, derived from quinoxaline, have demonstrated promising antimicrobial and antiprotozoal activities. These findings suggest that such compounds could be developed into effective treatments against bacterial, fungal, and Trypanosoma cruzi infections, showcasing their potential in addressing infectious diseases (Patel et al., 2017)[https://consensus.app/papers/vitro-vivo-assessment-hybrids-antiprotozoal-agents-patel/fdd969340c2b5424b5d99c99bd858ed4/?utm_source=chatgpt].

Structural Aspects in Salt and Inclusion Compounds

Studies on the structural aspects of amide-containing quinoxaline derivatives have revealed their ability to form gels and crystalline salts upon treatment with mineral acids. This research not only contributes to the understanding of molecular interactions and crystal structures but also highlights the potential of these compounds in the development of new materials with specific fluorescence emissions, which could be utilized in various technological applications (Karmakar et al., 2007)[https://consensus.app/papers/aspects-properties-salt-inclusion-compounds-karmakar/910070f1f396538f9dfe0e0339bba5e1/?utm_source=chatgpt].

Corrosion Inhibition

Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been used to explore the relationship between the molecular structure of these compounds and their inhibition efficiency. Such studies are crucial for the development of new, more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014)[https://consensus.app/papers/study-inhibition-efficiencies-quinoxalines-corrosion-zarrouk/70d58d24ed95564ba89d140eab47f71c/?utm_source=chatgpt].

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h3-10,15,19H,2,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGWDOKFNAOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)

![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)